molecular formula C32H62O3 B12641263 Tetradecyl (R)-12-hydroxyoleate CAS No. 93980-69-9

Tetradecyl (R)-12-hydroxyoleate

Cat. No.: B12641263
CAS No.: 93980-69-9
M. Wt: 494.8 g/mol
InChI Key: GQWLAPWFOPKVEJ-GFMRDNFCSA-N
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Description

Tetradecyl ®-12-hydroxyoleate is a chemical compound that belongs to the class of fatty acid esters. It is derived from oleic acid, a monounsaturated fatty acid, and tetradecanol, a long-chain alcohol. This compound is known for its unique properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecyl ®-12-hydroxyoleate typically involves the esterification of oleic acid with tetradecanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of Tetradecyl ®-12-hydroxyoleate can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of immobilized enzymes, such as lipases, as biocatalysts is also explored to achieve more environmentally friendly and efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl ®-12-hydroxyoleate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of tetradecyl ®-12-ketooleate or tetradecyl ®-12-carboxyoleate.

    Reduction: Formation of tetradecyl ®-12-hydroxyoleyl alcohol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Tetradecyl ®-12-hydroxyoleate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.

    Industry: Utilized in the production of lubricants, cosmetics, and personal care products.

Mechanism of Action

The mechanism of action of Tetradecyl ®-12-hydroxyoleate involves its interaction with lipid membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The hydroxyl group can also participate in hydrogen bonding, further influencing its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Tetradecyl oleate: Lacks the hydroxyl group, making it less polar and less effective in certain applications.

    Tetradecyl stearate: Saturated fatty acid ester, which has different physical properties and reactivity.

    Tetradecyl linoleate: Contains multiple double bonds, making it more prone to oxidation.

Uniqueness

Tetradecyl ®-12-hydroxyoleate is unique due to the presence of the hydroxyl group, which imparts additional reactivity and functionality. This makes it more versatile in various applications compared to its non-hydroxylated counterparts.

Properties

CAS No.

93980-69-9

Molecular Formula

C32H62O3

Molecular Weight

494.8 g/mol

IUPAC Name

tetradecyl (Z)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C32H62O3/c1-3-5-7-9-10-11-12-13-16-19-22-26-30-35-32(34)29-25-21-18-15-14-17-20-24-28-31(33)27-23-8-6-4-2/h20,24,31,33H,3-19,21-23,25-30H2,1-2H3/b24-20-

InChI Key

GQWLAPWFOPKVEJ-GFMRDNFCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O

Origin of Product

United States

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